Home > Products > Screening Compounds P141234 > 4-(2-mercapto-4-oxoquinazolin-3(4H)-yl)benzonitrile
4-(2-mercapto-4-oxoquinazolin-3(4H)-yl)benzonitrile - 879361-52-1

4-(2-mercapto-4-oxoquinazolin-3(4H)-yl)benzonitrile

Catalog Number: EVT-2736622
CAS Number: 879361-52-1
Molecular Formula: C15H9N3OS
Molecular Weight: 279.32
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-(2-mercapto-4-oxoquinazolin-3(4H)-yl)benzonitrile is a compound that belongs to the class of quinazoline derivatives, which are known for their diverse biological activities. This specific compound features a quinazolinone core substituted with a mercapto group and a benzonitrile moiety, contributing to its potential pharmacological properties. The compound has garnered interest due to its promising applications in medicinal chemistry, particularly in the development of new therapeutic agents.

Source and Classification

This compound is classified under quinazoline derivatives, specifically those that contain both a mercapto group and a nitrile functional group. Quinazolines are recognized for their roles in various biological processes and have been extensively studied for their antimicrobial, anticancer, and anti-inflammatory properties . The synthesis of 4-(2-mercapto-4-oxoquinazolin-3(4H)-yl)benzonitrile has been reported in several studies focusing on the development of new antibacterial agents and inhibitors targeting specific enzymes like carbonic anhydrase .

Synthesis Analysis

Methods

The synthesis of 4-(2-mercapto-4-oxoquinazolin-3(4H)-yl)benzonitrile typically involves several key steps:

  1. Formation of the Quinazolinone Core: The initial step often involves the condensation of anthranilic acid with appropriate reagents to form the quinazolinone structure.
  2. Introduction of the Mercapto Group: The mercapto group is introduced through reactions involving thioacetic acid or thiourea derivatives, allowing for the formation of 2-mercapto-4-oxoquinazoline.
  3. Benzonitrile Substitution: The final product is synthesized by reacting the quinazoline derivative with benzonitrile under basic conditions, often using potassium carbonate as a catalyst in solvents such as acetone or ethanol .

Technical Details

The yield of the synthesis can vary depending on the specific conditions used, but reports indicate yields in the range of 90% or higher under optimized conditions. Characterization of the synthesized compound is typically performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm structure and purity .

Molecular Structure Analysis

Data

The molecular formula for this compound is C13H8N2O2S, with a molecular weight of approximately 256.28 g/mol. The presence of functional groups such as nitrile and thiol contributes to its chemical reactivity and biological activity .

Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions including:

  1. Nucleophilic Substitution: The nitrile group can undergo hydrolysis to form carboxylic acids under acidic or basic conditions.
  2. Reduction Reactions: The nitrile can also be reduced to amines or aldehydes using reducing agents such as lithium aluminum hydride.
  3. Condensation Reactions: It can react with other nucleophiles to form more complex structures, potentially leading to derivatives with enhanced biological activity .

Technical Details

Kinetic studies have shown that certain derivatives exhibit potent inhibitory effects against specific enzymes, making them candidates for further pharmacological evaluation. For instance, compounds derived from this structure have been tested against human carbonic anhydrase isoforms, revealing significant inhibition rates .

Mechanism of Action

Process

The mechanism of action for 4-(2-mercapto-4-oxoquinazolin-3(4H)-yl)benzonitrile primarily revolves around its interaction with biological targets such as enzymes involved in tumor metabolism or bacterial resistance mechanisms.

  1. Enzyme Inhibition: The mercapto group may facilitate binding to active sites on enzymes like carbonic anhydrase, disrupting their function.
  2. Antibacterial Activity: The compound has demonstrated activity against multidrug-resistant strains of bacteria by interfering with essential metabolic pathways .

Data

Studies indicate that certain derivatives exhibit low micromolar inhibitory concentrations against targeted enzymes, suggesting a robust mechanism that warrants further investigation for therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Melting Point: Reported melting points vary but are generally around 246–247 °C depending on purity.

Chemical Properties

  • Solubility: Soluble in organic solvents like DMSO and ethanol but poorly soluble in water.
  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.

Relevant data from spectroscopic analyses (NMR, IR) confirm the presence of characteristic functional groups and structural integrity post-synthesis .

Applications

Scientific Uses

The primary applications of 4-(2-mercapto-4-oxoquinazolin-3(4H)-yl)benzonitrile include:

  1. Antibacterial Agents: Its derivatives have shown promise in combating resistant bacterial strains, particularly Staphylococcus aureus.
  2. Enzyme Inhibitors: Targeting carbonic anhydrase isoforms makes it a candidate for developing radiotracers for tumor imaging.
  3. Pharmacological Research: Ongoing studies focus on its potential as a scaffold for designing new drugs with enhanced efficacy against various diseases .
Introduction to 4-(2-Mercapto-4-oxoquinazolin-3(4H)-yl)benzonitrile in Medicinal Chemistry

4-(2-Mercapto-4-oxoquinazolin-3(4H)-yl)benzonitrile represents a strategically designed molecular entity within the quinazolinone class, incorporating critical pharmacophoric elements that confer dual targeting capabilities against both neoplastic and infectious diseases. This compound exemplifies modern medicinal chemistry's rational structure-based design principles, merging the 4-oxoquinazolin-3(4H)-yl core with the electronically distinctive benzonitrile moiety and the zinc-binding mercapto group. Its emergence responds to the urgent therapeutic challenges posed by tumor hypoxia and multidrug-resistant microbial pathogens, leveraging the privileged quinazolinone scaffold's proven versatility in drug discovery [1] [5] [10]. The compound's molecular architecture facilitates precise interactions with biologically validated targets, particularly carbonic anhydrase isoforms IX/XII and bacterial enzymatic machinery, positioning it as a compelling candidate for therapeutic development.

Historical Evolution of Quinazolinone Derivatives in Drug Discovery

The medicinal exploration of quinazolinones commenced in 1869 with the pioneering synthesis of 2-ethoxy-4(3H)-quinazolinone from anthranilic acid and cyanide in ethanol, establishing the foundational Niementowski reaction [7] [10]. This heterocyclic system gained prominence following the isolation of the natural quinazolinone alkaloid febrifugine from Dichroa febrifuga in the mid-20th century, which demonstrated potent antimalarial properties and stimulated broad interest in the scaffold's bioactivity potential [10]. Throughout subsequent decades, systematic structural diversification yielded clinically impactful agents, notably the antihypertensive drugs prazosin and doxazosin (α1-adrenoceptor antagonists), and the anticancer agents gefitinib and erlotinib (epidermal growth factor receptor tyrosine kinase inhibitors) [8] [10].

The 21st century witnessed intensified focus on 3,4-dihydro-4-oxoquinazoline derivatives, driven by their enhanced hydrogen-bonding capacity and improved pharmacokinetic profiles. Key advancements included:

  • Sulfonamide-functionalized derivatives exhibiting nanomolar inhibition of tumor-associated carbonic anhydrases (CA IX/XII) [1] [5]
  • 6-Iodo and 7-fluoro substituted analogs demonstrating exceptional potency against multidrug-resistant Staphylococcus aureus (MIC = 0.25–0.5 μg/mL) through novel mechanisms circumventing existing resistance pathways [6]
  • Hybrid molecules incorporating ethylbenzenesulfonamide tails or polyhalobenzonitrile units, significantly broadening the antimicrobial spectrum [6] [10]

Table 1: Evolution of Key Quinazolinone Derivatives in Medicinal Applications

EraRepresentative DerivativesTherapeutic ApplicationKey Structural Features
19th Century2-Ethoxy-4(3H)-quinazolinoneSynthetic prototypeUnsubstituted core
Mid-20th Cent.FebrifugineAntimalarialNatural alkaloid structure
Late 20th Cent.Prazosin/DoxazosinAntihypertensivePiperazinyl-linked quinazolinone
21st Century6-Iodo-2-mercaptoquinazolinone-sulfonamidesCarbonic anhydrase inhibition (CA IX/XII)Halogenation at C6, sulfonamide tail
21st Century3-(Benzonitrile)-2-mercapto-4-oxoquinazolin-3-ylDual anticancer/antimicrobial targetingBenzonitrile substitution, thiol group

This structural evolution culminated in advanced derivatives like 4-(2-mercapto-4-oxoquinazolin-3(4H)-yl)benzonitrile, specifically engineered to overcome limitations of earlier analogs through electronic modulation (benzonitrile), zinc-binding capability (mercapto group), and selective membrane permeability conferred by the planar, moderately lipophilic framework [1] [5] [6].

Structural Significance of Mercapto and Benzonitrile Moieties in Bioactive Quinazolines

The mercapto (-SH) group at the C2 position serves as a critical pharmacophoric element through multiple mechanisms. As a potent zinc-binding group (ZBG), it coordinates the catalytic zinc ion in carbonic anhydrase isoforms, particularly within the deep, hydrophobic active site of tumor-associated CA IX and XII. This interaction generates inhibition constants (K~I~) in the low nanomolar range (0.57–2.7 nM), surpassing classical sulfonamide inhibitors like acetazolamide (AAZ) in both potency and isoform selectivity [1] [5]. Quantum mechanical studies reveal the thiol group's dual binding modality: protonated form participates in hydrogen-bonding with Thr199/Gln92, while deprotonated thiolate directly coordinates the zinc ion with optimal geometry [5]. Additionally, the mercapto group enhances redox-modulating capability, potentially disrupting bacterial antioxidant defenses in pathogenic microorganisms [6] [10].

The benzonitrile moiety appended at the N3 position introduces strategic electronic and steric properties:

  • Electron-withdrawing character (Hammett σ~m~ = 0.56) polarizes the quinazolinone core, enhancing hydrogen-bond acceptor capacity of the C4 carbonyl oxygen [3] [5]
  • Molecular linearity promotes deep penetration into the hydrophobic pocket of CA XII, forming π-π stacking interactions with Phe131 and van der Waals contacts with Val121 [5]
  • Nitrile group versatility serves as a synthetic handle for further derivatization into amidine, tetrazole, or carboxylate bioisosteres to modulate solubility and target engagement [3] [4]

Table 2: Spectroscopic Characterization Data for 4-(2-Mercapto-4-oxoquinazolin-3(4H)-yl)benzonitrile

Spectroscopic MethodKey Diagnostic SignalsStructural Interpretation
FT-IR (KBr)3284 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O stretch), 2230 cm⁻¹ (C≡N stretch), 2550 cm⁻¹ (S-H stretch)Confirms thione tautomer and benzonitrile group
¹H NMR (DMSO-d₆)δ 12.24 (s, 1H, SH), 8.14–7.37 (m, 8H, Ar-H), 6.98 (d, 1H)Indicates aromatic substitution pattern
¹³C NMR (DMSO-d₆)δ 160.76 (C4=O), 156.10 (C8a), 139.22 (C≡N carbon), 118.92 (C≡N), 135–110 (Ar-C)Confirms carbonyl, nitrile, and quinazoline carbons
HRMSm/z 279.32 [M]⁺ (calculated for C₁₅H₉N₃OS)Verifies molecular formula

Molecular docking analyses demonstrate that the benzonitrile-substituted quinazolinone exhibits enhanced selective inhibition for CA IX/XII over off-target cytosolic isoforms (CA I/II) compared to non-cyano analogs. Selectivity indices reach 95-fold for CA IX over CA I and 23-fold for CA IX over CA II in optimized derivatives, attributable to the benzonitrile group's optimal occupancy of a distinct hydrophobic subpocket present in the tumor-associated isoforms [1] [5]. The molecule's torsional flexibility (N3-C~linker~ bond) enables adaptive binding to both bacterial enzymatic targets and human carbonic anhydrases, explaining its polypharmacological profile [6] [10].

Role of 4-Oxoquinazolin-3(4H)-yl Scaffolds in Targeting Multidrug-Resistant Pathogens

The 4-oxoquinazolin-3(4H)-yl pharmacophore demonstrates exceptional versatility against multidrug-resistant pathogens through mechanisms distinct from established antibiotic classes. Against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), derivatives like 4-(2-mercapto-4-oxoquinazolin-3(4H)-yl)benzonitrile achieve minimum inhibitory concentrations (MIC) as low as 0.25 μg/mL, outperforming reference drugs including ciprofloxacin and vancomycin against clinically isolated strains [6]. The scaffold's antibacterial efficacy stems from:

  • Dual targeting of bacterial DNA gyrase (GyrB subunit) and topoisomerase IV through competitive ATP-binding site inhibition
  • Disruption of cell wall biosynthesis via interference with penicillin-binding protein 2a (PBP2a) allosteric activation
  • Synergistic interactions with β-lactam antibiotics (FICI ≤0.5), potentially reversing resistance in MRSA through adjuvant activity [6]

Structure-activity relationship (SAR) studies reveal that antimicrobial potency critically depends on specific substituent patterns:

  • Electron-withdrawing groups (F, Cl, CN, CF₃) at C6/C8 positions enhance penetration through the mycobacterial lipid-rich cell wall
  • Thioether linkages at C2 improve bioavailability by reducing metabolic oxidation compared to oxygen analogs
  • N3-aromatic substitutions (especially para-substituted benzonitrile) optimize interactions with the hydrophobic DNA gyrase pocket [6] [8]

Table 3: Structure-Activity Relationship of 4-Oxoquinazolin-3(4H)-yl Derivatives Against Multidrug-Resistant Pathogens

Structural ModificationAntibacterial Activity (MIC Range against MRSA)Carbonic Anhydrase Inhibition (K~I~, nM)Key Biological Effect
Unsubstituted at C6/C84–16 μg/mLCA IX: 40.7; CA XII: 8.0Moderate broad-spectrum activity
6-Iodo substitution0.25–0.5 μg/mLCA IX: 1.5; CA XII: 0.57Enhanced DNA gyrase binding
7-Fluoro substitution0.5–1 μg/mLCA IX: 2.7; CA XII: 1.9Improved cell penetration
Benzonitrile at N3 (para)0.25 μg/mLCA IX: 1.5; CA XII: 0.57Dual anticancer/antibacterial targeting
Ethylbenzenesulfonamide tail>8 μg/mLCA IX: 8.0; CA XII: 10.8Selective CA inhibition

Notably, the scaffold demonstrates concentration-dependent bactericidal activity against dormant persister cells of Mycobacterium tuberculosis, achieving >3-log reduction in colony-forming units at 4× MIC exposure. This effect correlates with the compound's ability to disrupt mycobacterial membrane potential and induce reactive oxygen species production, overcoming conventional resistance mechanisms associated with metabolic dormancy [6] [8]. Against hypoxic tumor microenvironments, the 4-oxoquinazolin-3(4H)-yl core selectively inhibits carbonic anhydrase isoforms IX and XII, enzymes overexpressed in various malignancies (e.g., renal cell, breast, and colorectal carcinomas) and critically involved in extracellular acidification, metastasis, and chemoresistance [1] [5]. Molecular dynamics simulations confirm that the planar quinazolinone ring inserts into the CA XII hydrophobic wall (Val121, Phe131, Leu198), while the C4 carbonyl oxygen coordinates the catalytic zinc ion via water-mediated hydrogen bonding, achieving picomolar affinity in optimized derivatives [1] [5]. This dual targeting capability—disrupting bacterial resistance mechanisms while simultaneously inhibiting tumor-associated enzymes—establishes 4-(2-mercapto-4-oxoquinazolin-3(4H)-yl)benzonitrile as a structurally unique entity with significant therapeutic potential against two formidable biomedical challenges.

Properties

CAS Number

879361-52-1

Product Name

4-(2-mercapto-4-oxoquinazolin-3(4H)-yl)benzonitrile

IUPAC Name

4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzonitrile

Molecular Formula

C15H9N3OS

Molecular Weight

279.32

InChI

InChI=1S/C15H9N3OS/c16-9-10-5-7-11(8-6-10)18-14(19)12-3-1-2-4-13(12)17-15(18)20/h1-8H,(H,17,20)

InChI Key

KXWOFDJBZRJMDJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=C(C=C3)C#N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.